molecular formula C13H13N5O4 B10943985 1-ethyl-4-{[(4-nitrophenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide

1-ethyl-4-{[(4-nitrophenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10943985
M. Wt: 303.27 g/mol
InChI Key: JUKLJNZAXFZZEO-UHFFFAOYSA-N
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Description

1-ETHYL-4-[(4-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrobenzoyl group, an ethyl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-4-[(4-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration of Benzoyl Chloride: Benzoyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to obtain 4-nitrobenzoyl chloride.

    Formation of 4-Nitrobenzoyl Hydrazide: The 4-nitrobenzoyl chloride is then reacted with hydrazine hydrate to form 4-nitrobenzoyl hydrazide.

    Cyclization to Pyrazole: The 4-nitrobenzoyl hydrazide undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.

    Amidation: The resulting pyrazole derivative is then reacted with ethylamine to introduce the ethyl group and form the final product, 1-ETHYL-4-[(4-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-4-[(4-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1-ETHYL-4-[(4-AMINOBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-ETHYL-4-[(4-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXYLIC ACID and ethylamine.

Scientific Research Applications

1-ETHYL-4-[(4-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound and its derivatives are studied for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

    Agriculture: Pyrazole derivatives are explored for their potential as herbicides, fungicides, and insecticides.

    Material Science: This compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-ETHYL-4-[(4-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in disease pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-ETHYL-4-[(4-AMINOBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE: This compound is similar but has an amino group instead of a nitro group.

    1-ETHYL-4-[(4-METHOXYBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE: This compound has a methoxy group instead of a nitro group.

    1-ETHYL-4-[(4-CHLOROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE: This compound has a chloro group instead of a nitro group.

Uniqueness

1-ETHYL-4-[(4-NITROBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. The nitro group can participate in various chemical reactions, such as reduction and substitution, and can also undergo bioreduction to form reactive intermediates. This makes the compound a valuable tool in medicinal chemistry and biological research.

Properties

Molecular Formula

C13H13N5O4

Molecular Weight

303.27 g/mol

IUPAC Name

2-ethyl-4-[(4-nitrobenzoyl)amino]pyrazole-3-carboxamide

InChI

InChI=1S/C13H13N5O4/c1-2-17-11(12(14)19)10(7-15-17)16-13(20)8-3-5-9(6-4-8)18(21)22/h3-7H,2H2,1H3,(H2,14,19)(H,16,20)

InChI Key

JUKLJNZAXFZZEO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

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